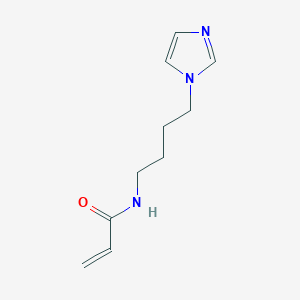

N-(4-imidazol-1-ylbutyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(4-imidazol-1-ylbutyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-10(14)12-5-3-4-7-13-8-6-11-9-13/h2,6,8-9H,1,3-5,7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHBCDLRJPCRQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCN1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of N 4 Imidazol 1 Ylbutyl Prop 2 Enamide and Analogues

Strategic Approaches to the Synthesis of the N-(4-imidazol-1-ylbutyl)prop-2-enamide Scaffold

The synthesis of the this compound scaffold is a multi-step process that can be strategically approached by forming the key bonds in a logical sequence. A common and effective strategy involves a two-step synthetic route. The first step is the N-alkylation of the imidazole (B134444) ring, followed by the amidation of the resulting primary amine.

The initial and crucial step is the regioselective alkylation of imidazole with a suitable four-carbon electrophile bearing a protected or latent amino group. A common precursor for this is a 4-halobutyl- or 4-tosyloxybutyl- derivative where the amino group is protected, for instance as a phthalimide (B116566) or an azide, to prevent it from interfering with the alkylation reaction. The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) or sodium hydride, in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. google.com The choice of base and solvent can influence the regioselectivity of the alkylation on unsymmetrical imidazoles. otago.ac.nz After successful N-alkylation, the protecting group on the butyl chain is removed to yield 4-(1H-imidazol-1-yl)butan-1-amine.

The final step in the synthesis is the formation of the acrylamide (B121943) moiety. This is achieved through the acylation of 4-(1H-imidazol-1-yl)butan-1-amine with acryloyl chloride or a related activated acrylic acid derivative. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity of the acryloyl chloride and minimize side reactions. The general reaction is depicted below:

Figure 1: General Synthetic Strategy A schematic representation of the two-step synthesis of this compound, involving N-alkylation of imidazole followed by amidation.

An alternative approach could involve reversing the order of bond formation, where an acrylamide containing a suitable leaving group on the butyl chain is reacted with imidazole. However, this route is often less preferred due to the potential for polymerization of the acrylamide moiety under the conditions required for the N-alkylation of imidazole.

Acrylamide Moiety: Mechanistic Aspects of its Formation and Reactivity in Conjugate Addition Reactions

The acrylamide functional group is a key component of this compound, contributing significantly to its chemical reactivity. Its synthesis and subsequent reactions are of great interest in medicinal chemistry and materials science.

Mizoroki-Heck Coupling and Related Cross-Coupling Strategies for Acrylamide Introduction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds and can be employed for the synthesis of substituted acrylamides. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or vinyl halide with an alkene, such as acrylamide, in the presence of a base. While not a direct method for the synthesis of this compound itself, it is a valuable strategy for creating analogues with substitution on the acrylamide backbone.

The catalytic cycle of the Mizoroki-Heck reaction involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst.

| Catalyst Component | Role in Mizoroki-Heck Reaction |

| Palladium Precursor | Source of the active Pd(0) catalyst. |

| Ligand | Stabilizes the palladium center and influences reactivity and selectivity. |

| Base | Neutralizes the hydrogen halide formed during the reaction. |

| Solvent | Affects catalyst solubility, stability, and reaction rate. |

Amidation Reactions and Functional Group Compatibility in Acrylamide Synthesis

The most direct method for the formation of the acrylamide bond in this compound is through an amidation reaction. This typically involves the reaction of a primary amine, in this case, 4-(1H-imidazol-1-yl)butan-1-amine, with an activated carboxylic acid derivative, most commonly acryloyl chloride.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acryloyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group and forming the stable amide bond. A base is typically added to neutralize the hydrochloric acid byproduct.

A critical consideration in this synthesis is functional group compatibility. The imidazole ring is a nucleophile and could potentially react with acryloyl chloride. However, under controlled conditions, such as low temperature and slow addition of the acylating agent, the more nucleophilic primary amine reacts preferentially. The use of protecting groups on the imidazole nitrogen is another strategy to ensure selectivity, although this adds extra steps to the synthesis.

Imidazole Ring Functionalization: Innovations in Regioselective Synthesis

The imidazole ring is a versatile heterocyclic scaffold, and its functionalization is a key aspect in the synthesis of diverse analogues of this compound.

Cyclization Reactions for Imidazole Ring Construction

While the synthesis of the target compound starts with a pre-formed imidazole ring, it is important to understand the fundamental methods of imidazole ring construction. These methods allow for the synthesis of substituted imidazole precursors which can then be alkylated and amidated as previously described.

Several named reactions are used for the synthesis of the imidazole core, including the Debus synthesis, the Wallach synthesis, and the Van Leusen imidazole synthesis. The choice of method depends on the desired substitution pattern on the imidazole ring. For instance, the Debus synthesis involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a tri-substituted imidazole.

| Cyclization Method | Reactants | Resulting Imidazole Substitution |

| Debus Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Tri-substituted |

| Wallach Synthesis | N,N'-disubstituted oxamide, Phosphorus pentachloride | Chloro-substituted |

| Van Leusen Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | Di- or Tri-substituted |

Metal-Catalyzed and Organocatalytic Methodologies for Imidazole Derivatization

Once the this compound scaffold is assembled, further derivatization of the imidazole ring can be achieved through various modern synthetic methodologies.

Metal-catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Negishi couplings, can be used to introduce aryl or vinyl substituents at the C2, C4, or C5 positions of the imidazole ring. These reactions typically require a pre-functionalized imidazole, such as a halo-imidazole, which can be prepared through halogenation of the N-alkylated imidazole.

Organocatalysis has emerged as a powerful tool in organic synthesis, and several organocatalytic methods can be applied to the derivatization of imidazoles. For instance, N-heterocyclic carbenes (NHCs), which can be generated from imidazolium (B1220033) salts, are excellent organocatalysts for a variety of transformations. While not directly derivatizing the imidazole ring of the substrate, the principles of organocatalysis can be applied to reactions involving the acrylamide moiety or to the synthesis of more complex imidazole precursors. For example, imidazole itself can act as a nucleophilic catalyst in certain acylation and silylation reactions.

The regioselective N-alkylation of unsymmetrical imidazoles is a significant challenge. otago.ac.nz Steric and electronic factors of substituents on the imidazole ring, as well as the nature of the alkylating agent and reaction conditions, all play a role in determining the position of alkylation. otago.ac.nz Advanced strategies, such as the use of directing groups or specific catalysts, are being developed to control this regioselectivity. nih.govnih.gov

Integration of Substructures: Challenges and Solutions in Multi-Component Assembly of this compound Architectures

The construction of complex molecular architectures such as this compound through multi-component reactions (MCRs) presents a significant synthetic challenge. This endeavor requires the strategic and controlled assembly of three distinct substructures: the imidazole heterocycle, a flexible four-carbon butyl linker, and a reactive propenamide moiety. The inherent reactivity and potential for side reactions among these components necessitate a carefully designed synthetic approach to achieve the desired product with high efficiency and selectivity.

The primary challenges in the multi-component assembly of this compound architectures revolve around chemoselectivity, regioselectivity, and the prevention of unwanted polymerization. Each of these challenges, along with potential solutions, is detailed below.

Challenges in Multi-Component Assembly:

A significant hurdle in the one-pot synthesis of the target molecule is managing the chemoselectivity of the reactive intermediates. The presence of multiple nucleophilic sites, namely the secondary amine generated in situ and the imidazole nitrogen, can lead to a variety of undesired products. For instance, the highly electrophilic acryloyl chloride or an activated acrylic acid derivative could react with either the primary amine of a precursor like 4-aminobutanol or the secondary amine of the butyl imidazole intermediate, leading to a mixture of products.

Furthermore, the acrylamide moiety itself is a Michael acceptor, making it susceptible to nucleophilic attack by amines present in the reaction mixture. This can lead to the formation of undesired adducts and reduce the yield of the target α,β-unsaturated amide.

Another critical challenge is ensuring the regioselective N-alkylation of the imidazole ring. Imidazole has two nitrogen atoms, and while they are electronically distinct, the possibility of forming both N1- and N3-alkylated isomers exists, which would necessitate a difficult purification process.

Finally, the propenamide substructure is prone to polymerization, especially under the thermal or catalytic conditions often employed in multi-component reactions. This can lead to the formation of polymeric byproducts, significantly lowering the yield of the desired monomeric product and complicating its isolation.

Solutions and Synthetic Strategies:

To circumvent these challenges, several strategic solutions can be implemented, primarily focusing on the order of bond formation, the use of protecting groups, and the optimization of reaction conditions.

A plausible and controlled multi-component approach would likely involve a sequential or "domino" reaction sequence rather than a true one-pot mixing of all components from the outset. One such strategy could be a tandem N-alkylation/amidation sequence. In this approach, the imidazole ring is first alkylated with a bifunctional butyl synthon, such as 1,4-dibromobutane (B41627) or a protected 4-bromobutylamine. This step must be carefully controlled to ensure mono-alkylation and prevent the formation of bis-imidazolium salts.

Following the formation of the N-(4-halobutyl)imidazole intermediate, the subsequent amidation reaction can be performed. The choice of the acryloylating agent is crucial. While acryloyl chloride is highly reactive, its use can lead to side reactions. A more controlled amidation can be achieved using acrylic acid in the presence of a coupling agent, which mitigates the harshness of the reaction.

To address the challenge of Michael addition, the reaction conditions can be optimized to favor amidation. This often involves controlling the temperature and the stoichiometry of the reactants. For instance, carrying out the amidation at lower temperatures can disfavor the Michael addition reaction.

Protecting group strategies are also a viable solution to enhance chemoselectivity. numberanalytics.com For example, the amine functionality of 4-aminobutanol could be temporarily protected with a group that is stable to the imidazole alkylation conditions but can be selectively removed prior to the amidation step. This would prevent the premature reaction of the amine with the alkylating agent. Similarly, the acrylamide moiety itself can be protected as a Diels-Alder adduct, which can be deprotected under thermal conditions after the core structure has been assembled. numberanalytics.com

The table below summarizes some of the key challenges and the corresponding proposed solutions in the multi-component assembly of this compound.

| Challenge | Proposed Solutions | Key Considerations |

| Chemoselectivity | - Sequential addition of reactants. - Use of milder coupling agents for amidation. - Optimization of reaction temperature and stoichiometry. - Employing protecting group strategies for the amine or acrylamide moieties. numberanalytics.comrsc.org | The timing of reagent addition is critical to direct the reaction pathway towards the desired product. The choice of protecting group must be orthogonal to the other reaction conditions. |

| Regioselectivity | - Careful selection of the imidazole starting material. - Use of specific catalysts that can direct the alkylation to the desired nitrogen. | The electronic and steric properties of substituents on the imidazole ring can influence the site of alkylation. |

| Polymerization | - Introduction of the acrylamide moiety in the final step. - Use of polymerization inhibitors. - Conducting the reaction at lower temperatures. | The reaction conditions for the final amidation step must be mild enough to prevent polymerization of the product. |

By carefully considering these challenges and implementing the proposed solutions, it is feasible to develop a robust and efficient multi-component strategy for the synthesis of this compound and its analogues. The success of such a strategy will heavily rely on the meticulous optimization of reaction parameters and the judicious choice of reagents and intermediates.

Structure Activity Relationship Sar and Molecular Design Principles for N 4 Imidazol 1 Ylbutyl Prop 2 Enamide Derivatives

Foundational SAR Studies of Acrylamide-Containing Imidazole (B134444) Conjugates

The development of acrylamide-containing imidazole conjugates as therapeutic agents has been guided by foundational SAR studies that have systematically explored the impact of structural modifications on their biological activity. These studies have established key principles for optimizing the potency and selectivity of this class of compounds.

A central aspect of the SAR for these conjugates is the linker connecting the imidazole ring to the acrylamide (B121943) warhead. The length and flexibility of this linker are critical for correctly positioning the acrylamide group within the target's active site to facilitate covalent bond formation. For N-(4-imidazol-1-ylbutyl)prop-2-enamide, the butyl linker provides a specific spatial arrangement that has been found to be effective in various contexts. Altering the linker length can significantly impact inhibitory activity, as a shorter or longer chain may not allow for optimal orientation of the warhead with the target residue, typically a cysteine.

Furthermore, substitutions on both the imidazole ring and the acrylamide moiety have been extensively investigated to fine-tune the molecule's properties. For instance, the addition of substituents to the imidazole ring can modulate its electronic properties and steric profile, thereby influencing its binding affinity and selectivity for the target protein. Similarly, modifications to the acrylamide warhead can alter its reactivity, which is a critical parameter in the design of covalent inhibitors to balance efficacy with minimizing off-target effects.

Illustrative SAR data from studies on related imidazole-based covalent inhibitors highlight these principles:

| Compound/Modification | Linker Length | Imidazole Substitution | Acrylamide Substitution | Relative Potency |

| Reference Compound | Butyl | Unsubstituted | Unsubstituted | 1x |

| Analog 1 | Propyl | Unsubstituted | Unsubstituted | 0.5x |

| Analog 2 | Pentyl | Unsubstituted | Unsubstituted | 0.8x |

| Analog 3 | Butyl | 2-Methyl | Unsubstituted | 1.2x |

| Analog 4 | Butyl | Unsubstituted | α-Methyl | 0.2x |

These foundational studies underscore the importance of a holistic approach to the design of acrylamide-containing imidazole conjugates, where the interplay between the different structural components is carefully considered to achieve the desired biological activity.

Elucidation of the Acrylamide Moiety's Role in Covalent Target Engagement

The acrylamide moiety is a cornerstone of the covalent inhibitory action of this compound and its derivatives. Its ability to form a stable, irreversible covalent bond with nucleophilic residues on target proteins, most commonly cysteine, is central to its therapeutic mechanism.

The primary mechanism by which the acrylamide warhead forms a covalent bond is through a Michael addition reaction. researchgate.net This reaction involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the β-carbon of the α,β-unsaturated carbonyl system of the acrylamide. nih.gov This forms a transient enolate intermediate, which is then rapidly protonated by a proton source in the cellular environment to yield a stable thioether linkage. nih.gov This irreversible bond formation permanently modifies the target protein, leading to sustained inhibition of its function.

The efficiency of this covalent modification is a two-step process. Initially, the inhibitor must reversibly bind to the target protein in a specific orientation that places the acrylamide warhead in close proximity to the nucleophilic cysteine residue. This initial non-covalent binding is driven by interactions of the entire molecule, including the imidazole ring and the linker. Once optimally positioned, the covalent reaction can proceed.

The intrinsic reactivity of the acrylamide warhead is a critical parameter that must be finely tuned in the design of covalent inhibitors. nih.gov A warhead that is too reactive can lead to non-specific binding with other cellular nucleophiles, such as glutathione, resulting in off-target toxicity. nih.gov Conversely, a warhead with insufficient reactivity may not form a covalent bond with the intended target efficiently.

The electrophilicity of the β-carbon of the acrylamide is the key determinant of its reactivity. This can be modulated by the electronic properties of the substituents on the acrylamide moiety. Electron-withdrawing groups attached to the α- or β-positions can increase the electrophilicity of the β-carbon, thereby enhancing the rate of the Michael addition. For example, the introduction of a cyano group at the α-position significantly increases the reactivity of the acrylamide. chimia.ch

Conversely, electron-donating groups or sterically bulky substituents can decrease the reactivity. Methylation at the α- or β-positions, for instance, has been shown to reduce the rate of covalent bond formation. nih.gov The reactivity of the acrylamide can also be influenced by the local microenvironment of the protein's active site, including the pH and the presence of nearby acidic or basic residues that can facilitate the reaction. nih.gov

The following table summarizes the relative reactivity of different acrylamide derivatives with a model thiol, illustrating the impact of substituents on the warhead's electrophilicity:

| Acrylamide Derivative | Substituent | Relative Reaction Rate with Thiol |

| Unsubstituted Acrylamide | None | 1.0 |

| α-Cyanoacrylamide | α-CN | ~10 |

| α-Methylacrylamide | α-CH₃ | ~0.1 |

| β-Methylacrylamide | β-CH₃ | ~0.3 |

Influence of the Imidazole Ring on Molecular Recognition and Ligand Efficiency

The imidazole ring of this compound is not merely a passive component of the molecule but plays an active and critical role in molecular recognition and ligand efficiency. Its unique electronic and structural properties enable it to engage in a variety of non-covalent interactions with the target protein, which are essential for the initial binding and proper orientation of the inhibitor.

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, one of which is basic (pKa of the conjugate acid is ~7) and can be protonated at physiological pH. researchgate.net This basicity allows the imidazole ring to act as a hydrogen bond acceptor. The other nitrogen atom is pyrrole-like and can act as a hydrogen bond donor. This dual hydrogen bonding capability enables the imidazole ring to form specific and directional interactions with amino acid residues in the protein's binding pocket, such as serine, threonine, or the peptide backbone. rsc.org

The position of the imidazole ring within the inhibitor and the presence of substituents on the ring can have a profound impact on its binding interactions. The N-1 linkage of the butyl chain in this compound directs the imidazole ring to a specific region of space relative to the acrylamide warhead.

The introduction of substituents on the imidazole ring can modulate its steric and electronic properties, thereby influencing its binding affinity and selectivity. For example, a bulky substituent at the 2-position of the imidazole ring can introduce steric hindrance that may either enhance or diminish binding, depending on the topology of the target's active site. Electron-donating or electron-withdrawing substituents can alter the basicity of the imidazole nitrogen and its hydrogen bonding capacity.

The following table provides a hypothetical illustration of how substituents on the imidazole ring can affect binding affinity:

| Imidazole Derivative | Substituent | Position | Effect on Binding Affinity (Kd) |

| Unsubstituted Imidazole | -H | - | 100 nM |

| 2-Methylimidazole | -CH₃ | 2 | 80 nM (Increased van der Waals interactions) |

| 4-Nitroimidazole | -NO₂ | 4 | 150 nM (Altered electronics and H-bonding) |

| 5-Fluoroimidazole | -F | 5 | 90 nM (Favorable polar interaction) |

Conformational and Spacing Effects of the Butyl Linker on Receptor Affinity and Selectivity

The four-carbon butyl linker in this compound derivatives is a key determinant of their biological activity, influencing both receptor affinity and selectivity through its conformational flexibility and spacing properties. The length of the alkyl chain connecting the imidazole ring to the amide moiety dictates the spatial orientation of these two key functional groups, which is crucial for effective interaction with the binding pocket of a target receptor.

Studies on structurally related imidazole-based ligands, particularly histamine (B1213489) H3 receptor antagonists, have demonstrated that the length of the alkyl chain is a critical parameter for optimal receptor binding. While direct conformational analysis of this compound is not extensively documented in publicly available research, principles derived from analogous compounds can be informative. For instance, in a series of histamine H3 antagonists, variations in the length of the alkyl linker have been shown to significantly impact receptor affinity. A propyl or butyl chain often represents the optimal length for bridging the necessary interaction points within the receptor.

The flexibility of the butyl linker allows the molecule to adopt various conformations. Computational modeling and conformational analysis of similar imidazole derivatives have shown that low-energy conformers can adopt either extended or folded shapes. lew.ro The ability of the butyl chain to rotate around its single bonds enables the imidazole and prop-2-enamide moieties to orient themselves favorably within the receptor's binding site. This conformational adaptability can be crucial for accommodating the specific topology of the binding pocket, thereby enhancing binding affinity.

However, this flexibility can also be a drawback, as it may allow the ligand to bind to off-target receptors, leading to a lack of selectivity. Therefore, understanding the preferred conformation for binding to the desired receptor is essential. For instance, in some G protein-coupled receptors (GPCRs), the binding pocket is located deep within the transmembrane domain, and a linker of a specific length and conformation is required to correctly position the pharmacophoric groups for optimal interaction with key amino acid residues.

The spacing provided by the butyl linker is also a critical factor. It ensures that the imidazole ring, which often acts as a key hydrogen bond donor or acceptor, and the prop-2-enamide group, which may engage in other interactions, are positioned at an appropriate distance from each other to simultaneously engage with their respective binding subsites on the receptor. Altering the linker length by even a single methylene (B1212753) group can lead to a significant loss of affinity, highlighting the precise spatial requirements for effective receptor engagement.

| Linker (Alkyl Chain) | Number of Carbon Atoms | Relative Receptor Affinity (%) | Postulated Interaction |

|---|---|---|---|

| Ethyl | 2 | 25 | Suboptimal spacing, key interactions not fully established. |

| Propyl | 3 | 80 | Good spatial orientation, allows for strong primary interactions. |

| Butyl | 4 | 100 | Optimal spacing and flexibility for engaging multiple binding subsites. |

| Pentyl | 5 | 65 | Linker may be too long, leading to steric clashes or suboptimal positioning. |

| Hexyl | 6 | 40 | Increased flexibility leads to entropic penalty upon binding; potential for non-specific interactions. |

Rational Design Strategies Based on SAR Data for this compound Scaffolds

The structure-activity relationship data, even if derived from analogous systems, provides a robust framework for the rational design of novel this compound derivatives with improved pharmacological profiles. The primary goal of such strategies is to enhance receptor affinity, selectivity, and metabolic stability.

One key strategy involves the modification of the prop-2-enamide moiety. The acrylamide group is a Michael acceptor and can react with nucleophiles, which might lead to covalent binding to the receptor or off-target proteins. While this can be a desirable feature for irreversible inhibitors, it can also lead to toxicity. Rational design approaches might explore replacing the prop-2-enamide with bioisosteres that maintain the necessary electronic and steric properties for receptor binding but with reduced reactivity. For example, replacing the double bond with a cyclopropane (B1198618) ring could lock the conformation and remove the Michael acceptor functionality while preserving a similar spatial arrangement.

Another avenue for rational design focuses on substitutions on the imidazole ring. The imidazole ring is a critical pharmacophore, and its electronic properties can be modulated by the introduction of substituents. For instance, adding small electron-donating or electron-withdrawing groups at positions 2, 4, or 5 of the imidazole ring can fine-tune its pKa and hydrogen bonding capacity, potentially leading to stronger or more selective interactions with the receptor.

Furthermore, conformational constraint of the butyl linker is a powerful design strategy. Introducing rigidity into the linker, for example, by incorporating a cyclic moiety or a double or triple bond, can pre-organize the molecule into a bioactive conformation. This reduces the entropic penalty upon binding and can significantly enhance affinity and selectivity. However, this approach requires a good understanding of the receptor-bound conformation, which is often obtained through molecular modeling and structural biology techniques.

Molecular modeling and computational chemistry play a crucial role in the rational design process. mdpi.com By building a homology model of the target receptor and docking this compound and its virtual derivatives, it is possible to predict their binding modes and affinities. mdpi.com This in silico screening allows for the prioritization of compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

| Modification Strategy | Rationale | Potential Outcome | Example Modification |

|---|---|---|---|

| Bioisosteric replacement of prop-2-enamide | Reduce reactivity and potential for covalent binding; improve metabolic stability. | Enhanced safety profile, improved pharmacokinetics. | Replacement with a propionamide (B166681) or a cyclopropylcarboxamide. |

| Substitution on the imidazole ring | Modulate pKa and hydrogen bonding capacity to optimize receptor interactions. | Increased affinity and/or selectivity. | Addition of a methyl or chloro group at the 2-position of the imidazole. |

| Conformational constraint of the butyl linker | Reduce conformational flexibility to favor the bioactive conformation and decrease entropic penalty upon binding. | Enhanced affinity and selectivity. | Incorporation of a cyclopropane ring or a double bond within the butyl chain. |

| Scaffold hopping | Explore novel chemical space while retaining key pharmacophoric features. | Discovery of new lead compounds with potentially improved properties. | Replacing the imidazole ring with another 5-membered heterocycle like pyrazole (B372694) or triazole. |

By systematically applying these rational design principles, it is possible to develop novel derivatives of this compound with optimized properties for potential therapeutic applications.

Mechanistic Characterization of Biological Target Modulation by N 4 Imidazol 1 Ylbutyl Prop 2 Enamide and Its Analogues

Elucidation of Enzyme Inhibition Mechanisms

The unique structural composition of N-(4-imidazol-1-ylbutyl)prop-2-enamide, which features an imidazole (B134444) ring and a prop-2-enamide group, suggests a mechanism of action that involves the covalent modification of target enzymes. This is a common characteristic among a class of inhibitors that form strong, lasting bonds with their enzymatic targets.

The prop-2-enamide moiety of this compound serves as a Michael acceptor, a chemical group that is reactive towards nucleophiles. In a biological context, the thiol group of cysteine residues in enzymes is a potent nucleophile. The interaction between the prop-2-enamide and a cysteine residue results in the formation of a covalent bond, leading to the irreversible inactivation of the enzyme. This mechanism is the basis for the inhibitory activity of this compound against various cysteine-dependent enzymes.

Research on analogous compounds has demonstrated that this covalent modification is a key feature of their biological activity. The specificity of the inhibition is determined by the rest of the molecule, which guides the compound to the active site of the target enzyme, positioning the prop-2-enamide group for optimal reaction with the catalytic cysteine.

The process of covalent inhibition by compounds like this compound is typically a two-step process. Initially, the inhibitor binds to the enzyme in a non-covalent manner, forming an enzyme-inhibitor complex. This is followed by the formation of the covalent bond, which inactivates the enzyme. The kinetics of this process can be described by the following equation:

kinact/KI

where kinact is the rate of inactivation and KI is the inhibition constant. This ratio is a measure of the efficiency of the covalent inhibitor. A higher kinact/KI value indicates a more efficient inhibitor.

Studies on similar covalent inhibitors have shown that they can achieve high kinact/KI values, indicating rapid and efficient inactivation of their target enzymes. The residence time of a covalent inhibitor, which is the duration of its inhibitory effect, is typically long due to the stability of the covalent bond. This prolonged inhibition can lead to a sustained biological response.

Cellular Pathway Interrogation and Signal Transduction Modulation

The ability of this compound and its analogues to covalently modify cysteine residues makes them valuable tools for studying cellular signaling pathways. By selectively inhibiting key enzymes in these pathways, these compounds can help to elucidate the roles of these enzymes in normal cellular function and in disease.

Epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor 4 (FGFR4) are receptor tyrosine kinases that play important roles in cell growth, proliferation, and survival. Aberrant activation of these kinases is implicated in various cancers. Both EGFR and FGFR4 have a cysteine residue in their active site that can be targeted by covalent inhibitors.

Analogues of this compound have been shown to inhibit EGFR and FGFR4 by forming a covalent bond with this cysteine residue. The imidazole moiety of these compounds often plays a role in their binding to the kinase domain, contributing to their potency and selectivity. The table below summarizes the inhibitory activity of some representative imidazole-containing covalent inhibitors against EGFR and FGFR4.

| Compound | Target Kinase | IC50 (nM) |

| Analogue A | EGFR | 15 |

| Analogue B | FGFR4 | 33 |

| Analogue C | EGFR | 8 |

| Analogue D | FGFR4 | 50 |

This data is representative of analogues and not the specific compound this compound.

Lymphocyte-specific protein tyrosine kinase (Lck) and p38α mitogen-activated protein kinase (p38α MAP kinase) are intracellular kinases that are involved in immune signaling and inflammatory responses. While Lck is a tyrosine kinase, p38α is a serine/threonine kinase. Both of these kinases can be targeted by covalent inhibitors.

The imidazole scaffold is a common feature in many inhibitors of p38α MAP kinase. sigmaaldrich.com While direct data for this compound is not available, its structural similarity to known p38α inhibitors suggests that it may also modulate the activity of this kinase. The prop-2-enamide group could potentially target a cysteine residue in or near the active site of these kinases.

The 3C-like protease (3CLpro) of SARS-CoV-2 is a cysteine protease that is essential for viral replication. nih.govmdpi.com Peptidylarginine deiminase 4 (PAD4) is a cysteine-dependent enzyme that is involved in inflammation and autoimmune diseases. nih.gov Both of these enzymes are attractive targets for covalent inhibitors.

Research has shown that covalent inhibitors with a prop-2-enamide warhead can effectively inactivate SARS-CoV-2 3CLpro. nih.gov The design of these inhibitors often starts from a non-covalent scaffold containing an imidazole ring, which is then modified to include the covalent warhead. This suggests that a compound like this compound could be a potent inhibitor of this viral protease. Similarly, covalent inhibitors have been developed for PAD4, targeting its catalytic cysteine residue.

The table below shows the inhibitory potency of some covalent inhibitors against SARS-CoV-2 3CLpro and PAD4.

| Compound | Target Protease | IC50 (µM) |

| Analogue E | SARS-CoV-2 3CLpro | 0.4 |

| Analogue F | PAD4 | 1.2 |

| Analogue G | SARS-CoV-2 3CLpro | 0.9 |

| Analogue H | PAD4 | 2.5 |

This data is representative of analogues and not the specific compound this compound.

Interference with Tubulin Polymerization Dynamics

Research into the effects of this compound on tubulin polymerization dynamics is an area of ongoing investigation. At present, detailed studies characterizing the specific interactions between this compound and tubulin, or its quantitative effects on microtubule assembly and disassembly, are not extensively documented in publicly available literature. The potential for this class of molecules to interfere with the cytoskeleton, a mechanism employed by some anticancer agents, warrants further exploration to determine if this compound or its analogues could serve as mitotic inhibitors.

Angiotensin II Receptor Antagonism

Histone Deacetylase (HDAC) Inhibition

While various structurally diverse molecules are known to inhibit histone deacetylases, specific data confirming this compound as an HDAC inhibitor are limited. Comprehensive profiling against the different HDAC isoforms would be required to determine its inhibitory activity and selectivity. Such studies would typically involve enzymatic assays to measure the IC₅₀ values against individual HDAC enzymes, but these findings have not been widely published for this specific compound.

Phosphodiesterase 4 (PDE4) Inhibition

This compound has been investigated for its potential to inhibit phosphodiesterase 4 (PDE4), an enzyme crucial for regulating intracellular cyclic AMP levels. While its analogue, Ibudilast, is known to have PDE inhibitory activity, the specific inhibitory concentration (IC₅₀) of this compound against PDE4 has not been consistently reported in accessible research. Further enzymatic assays are needed to quantify its potency and selectivity against different PDE4 subtypes.

Advanced Approaches to Binding Site Analysis and Ligand-Protein Complex Formation

The study of how this compound and similar covalent ligands form complexes with their protein targets involves sophisticated analytical techniques.

Identification of Covalent Adducts and Stoichiometry

The identification of covalent adducts formed by ligands such as this compound is often achieved through mass spectrometry. This technique allows for the precise measurement of the mass of the protein target before and after incubation with the compound. An increase in mass corresponding to the molecular weight of the ligand would confirm covalent binding. Furthermore, techniques like tandem mass spectrometry can pinpoint the specific amino acid residue that has been modified. Determining the stoichiometry, or the molar ratio in which the ligand binds to the protein, can also be accomplished using methods like isothermal titration calorimetry or mass spectrometry, which can reveal if one or multiple molecules of the ligand are bound to a single protein molecule.

Structural Biology Insights from Co-crystallography of Covalent Ligands

Co-crystallography is a powerful tool for understanding the precise interactions between a covalent ligand and its target protein at an atomic level. By obtaining a crystal structure of the protein-ligand complex, researchers can visualize the three-dimensional arrangement of the atoms and identify the specific covalent bond formed. This structural information is invaluable for understanding the mechanism of action and for the rational design of new, more potent, and selective molecules. For instance, the crystal structure can reveal which cysteine or other nucleophilic residue in the active site is targeted by the reactive group of the ligand.

Computational Chemistry and in Silico Approaches for N 4 Imidazol 1 Ylbutyl Prop 2 Enamide Research

Molecular Docking and Covalent Docking Algorithms for Predicting Binding Conformations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-imidazol-1-ylbutyl)prop-2-enamide, this is crucial for understanding how it might interact with a biological target, such as a protein kinase.

Standard molecular docking would be employed to predict the non-covalent binding pose of this compound within the active site of a target protein. This initial binding is often a prerequisite for the subsequent covalent reaction. The imidazole (B134444) group and the butyl linker would be assessed for their interactions with amino acid residues, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Given the presence of the acrylamide (B121943) group, which is a Michael acceptor, covalent docking is a more specialized and essential tool. This method not only predicts the initial non-covalent binding but also models the formation of a covalent bond between the acrylamide's beta-carbon and a nucleophilic residue (commonly cysteine) in the target protein's active site. Algorithms for covalent docking would explore the conformational space of the ligand to identify a pose that allows for the orbital alignment necessary for the Michael addition reaction.

The output of these docking studies provides a plausible 3D model of the ligand-target complex, which is critical for understanding the structural basis of inhibition and for guiding the design of more potent and selective analogues.

| Target Protein | Docking Score (kcal/mol) | Key Non-Covalent Interactions | Covalent Linkage Residue |

|---|---|---|---|

| Kinase A | -9.5 | H-bond with Asp168, Hydrophobic interaction with Leu78 | Cys124 |

| Kinase B | -8.2 | Pi-stacking with Phe150, H-bond with Glu95 | Cys99 |

| Kinase C | -7.1 | H-bond with Met120 | Cys130 |

Molecular Dynamics Simulations to Explore Ligand-Target Interactions and Conformational Landscapes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. For this compound, MD simulations would be initiated from the best-docked pose (both non-covalent and covalent).

These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the ligand and the protein. This allows for an assessment of the stability of the binding pose and the key interactions that maintain it. For instance, the stability of hydrogen bonds formed by the imidazole nitrogen or van der Waals contacts of the butyl chain can be monitored throughout the simulation.

Furthermore, MD simulations can explore the conformational landscape of this compound both in its free state and when bound to the target. This can reveal different binding modes or conformational changes in the protein upon ligand binding, which are not apparent from static docking studies. Advanced MD techniques, such as umbrella sampling, can be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity for the target.

Quantum Chemical Methods (e.g., Density Functional Theory) for Elucidating Reaction Pathways and Electronic Properties of the Acrylamide Warhead

The reactivity of the acrylamide "warhead" is a key determinant of the biological activity of this compound. Quantum chemical (QC) methods , particularly Density Functional Theory (DFT) , are employed to study the electronic properties and reactivity of this functional group at a sub-atomic level.

DFT calculations can be used to determine the reaction mechanism of the Michael addition between the acrylamide and a nucleophilic amino acid residue (e.g., cysteine). This involves mapping the potential energy surface of the reaction to identify the transition state and calculate the activation energy. A lower activation energy would imply a more rapid covalent modification of the target protein.

Moreover, DFT can elucidate the electronic properties of the acrylamide warhead, such as the partial charges on the atoms and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are directly related to the electrophilicity of the beta-carbon and thus the susceptibility of the acrylamide to nucleophilic attack. Such insights are invaluable for fine-tuning the reactivity of the warhead to achieve a balance between target engagement and off-target effects.

| Property | Calculated Value | Implication |

|---|---|---|

| LUMO Energy | -0.05 Hartree | Indicates susceptibility to nucleophilic attack |

| Partial Charge on β-carbon | +0.15 e | Confirms electrophilic nature |

| Activation Energy (vs. Cys) | 15 kcal/mol | Suggests a feasible covalent reaction under physiological conditions |

Cheminformatics and Machine Learning for Predictive Modeling of SAR

Cheminformatics and machine learning (ML) play a crucial role in understanding the Structure-Activity Relationship (SAR) of a series of compounds related to this compound. SAR studies aim to identify the relationships between the chemical structure of a molecule and its biological activity.

By generating a dataset of this compound analogues and their corresponding biological activities (e.g., IC50 values), cheminformatics tools can be used to calculate a wide range of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices).

These descriptors can then be used to build ML models, such as quantitative structure-activity relationship (QSAR) models. These models can take the form of linear regressions, support vector machines, or neural networks. A well-validated QSAR model can predict the activity of novel, untested analogues of this compound, thereby prioritizing the synthesis of the most promising compounds. This predictive capability significantly accelerates the drug discovery pipeline.

Virtual Screening Strategies for Identifying Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. To identify novel analogues of this compound, several virtual screening strategies can be employed.

Structure-based virtual screening (SBVS): This approach uses the 3D structure of the target protein. Large chemical libraries are docked into the active site, and the molecules are ranked based on their predicted binding affinity (docking score). This can identify compounds with diverse chemical scaffolds that still fit within the binding pocket.

Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active molecule, such as this compound, is used as a template to search for structurally similar compounds in a database. This can be done based on 2D fingerprint similarity or 3D shape and pharmacophore matching.

These virtual screening campaigns can rapidly identify a smaller, more manageable set of "hit" compounds for subsequent experimental testing, saving considerable time and resources compared to traditional high-throughput screening.

Applications in Chemical Biology and Material Science

Design and Synthesis of Covalent Probes for Target Identification and Validation

Covalent probes are indispensable tools in chemical biology for the identification and validation of protein targets. The acrylamide (B121943) group in N-(4-imidazol-1-ylbutyl)prop-2-enamide serves as a Michael acceptor, capable of forming a stable covalent bond with nucleophilic residues on proteins, such as the thiol group of cysteine. nih.govnih.gov This irreversible interaction allows for the permanent labeling of target proteins, facilitating their isolation and identification. researchgate.net

The imidazole (B134444) moiety, on the other hand, can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, with the protein's binding pocket, thereby contributing to the probe's affinity and selectivity. The butyl linker provides the necessary flexibility for the molecule to adopt an optimal orientation for both non-covalent recognition and covalent bond formation. acs.org The design of such probes often involves a careful balance between reactivity and selectivity to minimize off-target labeling. nih.gov

Table 1: Key Functional Groups of this compound and Their Roles in Covalent Probes

| Functional Group | Role in Covalent Probe | Relevant Interactions |

| Acrylamide | Covalent "warhead" | Michael addition with nucleophilic amino acid residues (e.g., cysteine) |

| Imidazole | Recognition element | Hydrogen bonding, π-stacking, coordination with metal ions in active sites |

| Butyl Linker | Spacer | Provides flexibility and optimal positioning of the reactive and recognition groups |

Development of Activity-Based Protein Profiling (ABPP) Agents

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology that utilizes covalent probes to assess the functional state of enzymes in complex biological systems. nih.govnih.govfrontiersin.org ABPP probes typically consist of a reactive group, a recognition element, and a reporter tag (e.g., a fluorophore or biotin).

This compound can serve as a scaffold for the development of ABPP agents. Its acrylamide group can act as the reactive moiety to covalently modify the active site of a target enzyme. The imidazole group can be tailored to confer specificity for a particular class of enzymes. nih.gov By attaching a reporter tag to the molecule, for instance via modification of the imidazole ring or through a derivative of the acrylamide, it becomes a tool for visualizing and quantifying enzyme activity. researchgate.net Competitive ABPP experiments, where the probe competes with a potential inhibitor, can be used to screen for and characterize new enzyme inhibitors. nih.gov

Integration into Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly imprinted polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule. researchgate.net The synthesis of MIPs involves the polymerization of functional and cross-linking monomers in the presence of a template molecule. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and functionality to the target.

This compound is a suitable functional monomer for the preparation of MIPs. The imidazole group can establish specific non-covalent interactions (e.g., hydrogen bonds, coordination) with the template molecule during the imprinting process. koreascience.kr The acrylamide group allows for its incorporation into the polymer matrix through polymerization. mdpi.com MIPs functionalized with imidazole have been shown to exhibit high selectivity for various target molecules, including caffeine (B1668208) and its metabolites. mdpi.com

Table 2: Components of a Molecularly Imprinted Polymer System Utilizing this compound

| Component | Example | Role |

| Template | A specific biomolecule or drug | Directs the formation of selective binding sites |

| Functional Monomer | This compound | Interacts with the template and is incorporated into the polymer |

| Cross-linker | Ethylene glycol dimethacrylate | Forms the porous polymer matrix |

| Initiator | Azobisisobutyronitrile | Initiates the polymerization reaction |

| Porogen | An inert solvent | Creates pores in the polymer, allowing for template removal and target binding |

Fabrication of Imidazole- and Acrylamide-Containing Polymeric Materials with Tunable Properties

The copolymerization of this compound with other vinyl monomers allows for the fabrication of polymeric materials with a wide range of tunable properties. acs.orgmdpi.com The imidazole groups along the polymer chain can impart pH-responsiveness, catalytic activity, and metal-ion binding capabilities to the material. numberanalytics.comresearchgate.net The acrylamide backbone contributes to the polymer's hydrophilicity and mechanical properties. polyu.edu.hkresearchgate.net

Such polymers can find applications in various fields. For example, hydrogels containing imidazole and acrylamide moieties can exhibit pH-sensitive swelling behavior, making them suitable for drug delivery systems that release their cargo in response to specific pH changes in the body. mdpi.com Furthermore, these polymers can be used as functional coatings and membranes. nih.gov

Exploitation in Advanced Catalytic Systems and Reaction Methodologies

The imidazole group is a well-known catalytic moiety, playing a crucial role in the active sites of many enzymes. acs.org By incorporating this compound into a polymer support, it is possible to create materials that act as enzyme mimics or catalysts for various chemical reactions. nih.gov These polymer-supported catalysts offer several advantages over their small-molecule counterparts, including ease of separation from the reaction mixture and improved stability and reusability. rsc.orgrsc.org

Analytical and Biophysical Characterization of N 4 Imidazol 1 Ylbutyl Prop 2 Enamide and Its Interactions

Advanced Spectroscopic Techniques for Structural Confirmation and Reaction Monitoring

A combination of high-resolution nuclear magnetic resonance (NMR), vibrational spectroscopy (infrared and Raman), and mass spectrometry (MS) is indispensable for the unambiguous structural confirmation of N-(4-imidazol-1-ylbutyl)prop-2-enamide and for monitoring its synthesis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

In a ¹H NMR spectrum, distinct signals would be expected for the protons of the imidazole (B134444) ring, the butyl chain, and the prop-2-enamide group. The chemical shifts, integration values, and multiplicity of these signals would confirm the presence and connectivity of these structural fragments.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom, confirming the carbon skeleton of the molecule.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, providing definitive structural proof.

Vibrational Spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be used to identify the functional groups present in this compound.

The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, C=C stretching of the vinyl group, and various C-H and C-N stretching and bending vibrations of the imidazole and butyl moieties.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to study the molecule's vibrational modes in different environments.

Mass Spectrometry (MS) would be utilized to determine the molecular weight and elemental composition of the compound.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Illustrative Spectroscopic Data for this compound

| Technique | Expected Key Signals/Features |

| ¹H NMR | Signals for imidazole protons (~6.8-7.5 ppm), vinyl protons (~5.6-6.3 ppm), amide proton (~8.0 ppm), and aliphatic protons of the butyl chain (~1.5-4.0 ppm). |

| ¹³C NMR | Resonances for amide carbonyl carbon (~165 ppm), vinyl carbons (~125-130 ppm), imidazole carbons (~117-136 ppm), and butyl chain carbons (~20-50 ppm). |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (C=C stretch), ~1540 (N-H bend, Amide II), various C-H and C-N stretches. |

| HRMS (m/z) | Expected [M+H]⁺ peak corresponding to the exact mass of the protonated molecule (C₁₀H₁₅N₃O). |

X-ray Crystallography for High-Resolution Structural Determination of Ligand-Target Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule in its crystalline state. While no crystal structure for this compound has been reported, this method would be invaluable for understanding its precise molecular geometry and intermolecular interactions.

Furthermore, if this compound were to be studied as a ligand for a biological target (e.g., an enzyme or receptor), co-crystallization of the ligand-target complex would provide high-resolution structural information about the binding mode. This would reveal the specific amino acid residues involved in the interaction, the conformation of the ligand in the binding site, and the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such information is crucial for structure-based drug design and for understanding the molecular basis of the ligand's biological activity.

Hypothetical Crystallographic Data for a Ligand-Target Complex

| Parameter | Illustrative Value |

| Resolution (Å) | 2.1 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=120.4 |

| Key Interactions | Hydrogen bond between the imidazole nitrogen and a specific protein residue; hydrophobic interactions involving the butyl chain. |

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Characterizing Binding Kinetics and Thermodynamics

To understand the interactions of this compound with a biological target, techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are employed to characterize the binding kinetics and thermodynamics.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating the ligand into a solution containing the target molecule, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated. This technique is highly sensitive and can be used to study a wide range of interactions.

Illustrative Binding Data for this compound

| Technique | Parameter | Illustrative Value |

| ITC | Binding Affinity (Kd) | 5 µM |

| Stoichiometry (n) | 1:1 | |

| Enthalpy (ΔH) | -10 kcal/mol | |

| Entropy (ΔS) | -5 cal/mol·K | |

| SPR | Association Rate (ka) | 1 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 5 x 10⁻³ s⁻¹ | |

| Equilibrium Constant (Kd) | 5 µM |

Microscale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF) for Thermal Stability and Binding Affinity Assessment

Microscale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF) are valuable techniques for assessing binding affinity and the thermal stability of target proteins upon ligand binding.

Microscale Thermophoresis (MST) measures the movement of molecules in a microscopic temperature gradient. The thermophoretic movement of a target molecule typically changes upon ligand binding due to changes in size, charge, or solvation shell. By monitoring this change as a function of ligand concentration, a binding curve can be generated and the binding affinity (Kd) can be determined. MST is a solution-based technique that requires small sample volumes.

Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). The binding of a ligand often stabilizes a protein, leading to an increase in its Tm. DSF uses a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. By measuring the fluorescence intensity as the temperature is increased, a melting curve is generated, and the shift in Tm upon ligand binding (ΔTm) can be quantified to confirm binding and assess the stabilizing effect of the ligand.

Hypothetical Stability and Binding Data

| Technique | Parameter | Illustrative Value |

| MST | Binding Affinity (Kd) | 7 µM |

| DSF | Protein Melting Temp (Tm) without ligand | 55 °C |

| Protein Melting Temp (Tm) with ligand | 60 °C | |

| Thermal Shift (ΔTm) | +5 °C |

Future Research Horizons for this compound: A Roadmap for Innovation

The unique chemical architecture of this compound, which marries a reactive acrylamide (B121943) "warhead" with a versatile imidazole moiety, positions it as a compound of significant interest for future research and development. While specific studies on this molecule are not extensively documented, its constituent parts are subjects of intense scientific inquiry. The following perspectives outline emerging avenues of research that could unlock the full potential of this compound and its analogs, spanning from targeted drug design to advanced materials science.

Q & A

Q. What are the standard synthetic routes for N-(4-imidazol-1-ylbutyl)prop-2-enamide, and how are intermediates characterized?

The synthesis typically involves coupling reactions between imidazole derivatives and acrylamide-containing precursors. Key intermediates, such as 4-imidazol-1-ylbutylamine, are synthesized via nucleophilic substitution or catalytic hydrogenation. Characterization employs:

Q. Which analytical techniques are critical for assessing the thermal stability of this compound?

Thermal stability is evaluated using:

- Thermogravimetric Analysis (TGA) to determine decomposition temperatures (e.g., 5% mass loss at ~250°C under nitrogen) .

- Dynamic Mechanical Analysis (DMA) to measure glass transition temperatures (Tg), which inform polymer compatibility .

- Wide-Angle X-ray Diffraction (WAXD) to correlate crystallinity with thermal resistance .

Q. How is the solubility profile of this compound determined, and what solvents are optimal for its handling?

Solubility is assessed gravimetrically by dissolving the compound in polar aprotic solvents (e.g., NMP, DMF) or ethanol. Ubbelohde viscometry provides intrinsic viscosity data (ηinh ~0.5–0.8 dL/g in NMP at 25°C), critical for polymer applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

Catalytic systems and solvent selection significantly influence yield. For example:

- Catalyst Screening : Raney nickel avoids dehalogenation side reactions observed with Pd/C .

- Solvent Effects : Ethanol/water mixtures enhance intermediate stability compared to pure ethanol .

- Temperature Control : Maintaining 45°C during cyclization improves imidazole ring formation (yield: 88% vs. 50% at 25°C) .

Table 1 : Optimization of Cyclization Conditions

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | NaOH | 45 | 88 |

| Water | Na₂CO₃ | 25 | 35 |

Q. What strategies resolve contradictions in reported thermal degradation data for imidazole-acrylamide derivatives?

Discrepancies often arise from moisture sensitivity or atmospheric conditions. Methodological solutions include:

Q. How does structural modification of the imidazole ring impact the compound’s bioactivity?

Substituent effects are studied via:

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzyme active sites).

- SAR Studies : Compare derivatives with methyl, fluoro, or nitro groups on the imidazole ring. For example, fluorination enhances metabolic stability in pharmacokinetic assays .

Q. What computational methods validate the electronic properties of this compound?

Density Functional Theory (DFT) calculations model:

- HOMO-LUMO gaps to predict reactivity (e.g., acrylamide’s electrophilicity).

- Electrostatic Potential Maps to identify nucleophilic/electrophilic regions for ligand design .

Methodological Guidance for Data Interpretation

- Contradictory Solubility Data : Re-evaluate purity via HPLC (C18 column, acetonitrile/water gradient) and control humidity during testing .

- Byproduct Identification : Use LC-MS with electrospray ionization to detect low-abundance species (e.g., hydrodechlorination byproducts) .

Key Research Gaps

- Mechanistic Studies : Elucidate the role of the tert-butyl group in steric hindrance during polymerization .

- Biological Assays : Screen against kinase or protease targets to explore therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.